2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c13-12-15-9-7(1-2-8(14-9)11(18)19)10(16-12)17-3-5-20-6-4-17/h1-2H,3-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZKMPDWLRSWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401154155 | |
| Record name | Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439818-90-2 | |
| Record name | Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439818-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-d]pyrimidine-7-carboxylic acid, 2-chloro-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401154155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS No. 1439818-90-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁ClN₄O₃
- Molecular Weight : 294.69 g/mol
- Chemical Structure : The compound features a pyrido-pyrimidine core with a morpholine substituent and a carboxylic acid group, which may influence its solubility and biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Anti-inflammatory Properties : Studies suggest that it can modulate inflammatory responses, potentially useful in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can reduce the proliferation of cancer cell lines, indicating potential antitumor activity.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Lung Epithelial Cells : A study demonstrated that treatment with this compound resulted in decreased expression of inflammatory markers in cultured lung epithelial cells from COPD patients. This suggests a role in reducing airway inflammation .
- Cancer Cell Line Analysis : In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), the compound showed significant inhibitory effects on cell viability and induced apoptosis, highlighting its potential as an anticancer agent .
- Animal Models : Preclinical trials using animal models have indicated that the compound can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The structure of 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid allows it to interact with biological targets associated with cancer cell proliferation and survival.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the growth of specific cancer cell lines by interfering with signaling pathways involved in cell division and apoptosis .
Antiviral Properties
The compound has shown potential antiviral activity, particularly against viruses that exploit cellular mechanisms for replication.
- Case Study : In vitro studies have indicated that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes crucial for the life cycle of certain pathogens .
Neurological Applications
Due to its ability to cross the blood-brain barrier, this compound is being explored for neurological applications, particularly in treating neurodegenerative diseases.
- Case Study : Research has highlighted the potential of pyrido[2,3-d]pyrimidines in modulating neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves:
- Construction of the pyrido[2,3-d]pyrimidine core via cyclization reactions.
- Introduction of the 2-chloro substituent on the pyrimidine ring.
- Installation of the morpholino group at the 4-position through nucleophilic substitution.
- Functionalization at the 7-position to introduce the carboxylic acid group, often via oxidation or ester hydrolysis.
Key Preparation Methods and Findings
Cyclization and Chlorination Steps
- Starting from butadienyl amine derivatives or cyanoacetate esters, cyclization reactions under mild conditions yield chloropyridine carboxylic acid esters, which are key intermediates in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
- The cyclization typically involves condensation with formamidine salts or amidines to close the pyrimidine ring.
- Chlorination at the 2-position is often achieved using phosphorus oxychloride (POCl3), which converts hydroxyl or amino groups into chloro substituents. However, POCl3 use generates significant acidic waste and requires careful handling.
Introduction of the Morpholino Group
- The 4-position morpholino substitution is commonly introduced via nucleophilic aromatic substitution of the 4-chloro intermediate with morpholine.
- This step is typically performed in polar aprotic solvents under reflux conditions to facilitate substitution without affecting other sensitive groups.
Carboxylic Acid Functionalization at Position 7
- The 7-carboxylic acid group can be introduced by oxidation of methyl or aldehyde precursors or by hydrolysis of ester intermediates.
- Oxidation methods include the use of potassium osmate hydrate and sodium periodate, although these reagents are expensive and generate difficult-to-treat waste.
- Alternative methods involve hydrolysis of esters under acidic or basic conditions to yield the free acid.
Detailed Research Findings and Comparative Analysis
- The first method provides a relatively high yield and uses milder conditions but involves chlorinated solvents and multi-step solvent evaporation.
- Methods 2 and 3 involve multiple steps with hazardous reagents such as Raney nickel and sodium hydride, generating safety and environmental concerns.
- The fourth method achieves the highest yield but uses expensive and less accessible starting materials and requires ozone oxidation, which can produce side reactions.
Environmentally Friendly and Cost-Effective Method
A novel preparation method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic compound, has been developed focusing on:
- Using cheap and readily available raw materials such as 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate.
- Performing condensation reactions in solvents like methanol or ethanol with catalysts to obtain key intermediates.
- Avoiding hazardous reagents like POCl3 and Raney Ni.
- Achieving high selectivity and yield with minimal waste generation.
This method, while described for a related compound, provides insights into greener synthesis strategies that could be adapted for this compound.
Summary Table of Preparation Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Butadienyl amine derivatives, polar solvents, mild heating | Formation of pyrido[2,3-d]pyrimidine core |
| 2 | Chlorination | Phosphorus oxychloride (POCl3), reflux | Introduction of 2-chloro substituent |
| 3 | Nucleophilic substitution | Morpholine, polar aprotic solvent, reflux | Substitution at 4-position with morpholino group |
| 4 | Oxidation/hydrolysis | Oxidizing agents or acidic/basic hydrolysis | Introduction of carboxylic acid at 7-position |
Q & A
Q. How can computational modeling guide the design of derivatives with improved solubility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
